3-Tridecylhexadecanoic acid

概要

説明

3-Tridecylhexadecanoic acid: is a long-chain fatty acid with the molecular formula C29H58O2 and a molecular weight of 438.77 g/mol . It is a derivative of 14-Heptacosanone and is known for its applications in the development of immunostimulants such as Vizantin . This compound exhibits cytotoxic activity toward Vero cells, making it a subject of interest in various biochemical and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic acid typically involves the esterification of tridecyl alcohol with hexadecanoic acid under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H⁺ catalyst (e.g., H₂SO₄) | 3-Tridecylhexadecanoate ester | Steric hindrance from the branched chain slows reaction kinetics compared to linear analogs. |

| Amidation | Amine (R-NH₂), DCC (coupling agent) | 3-Tridecylhexadecanamide | Requires activation of the carboxyl group due to low nucleophilicity of amines. |

Key Insight : The bulky tridecyl branch near the carbonyl group reduces accessibility for nucleophiles, necessitating prolonged reaction times or elevated temperatures1 .

Reduction and Oxidation

The carboxylic acid and alkyl chain exhibit distinct redox behavior:

Reduction

-

LiAlH₄ : Reduces the carboxyl group to a primary alcohol, yielding 3-tridecylhexadecan-1-ol.

-

Catalytic Hydrogenation (H₂/Pd) : Saturates any unsaturated bonds in the alkyl chain (if present).

Oxidation

-

KMnO₄/H⁺ : Oxidizes the α-carbon (adjacent to the carboxyl group) to a ketone, but steric shielding from the tridecyl group may suppress this pathway.

-

Radical Autooxidation : The long alkyl chain is susceptible to peroxidation at tertiary C-H sites, forming hydroperoxides under UV light or radical initiators .

Decarboxylation

Thermal or acidic conditions can induce decarboxylation:

-

Product : A branched alkane (pentacosane derivative).

-

Energy Barrier : Higher than linear analogs due to stabilization of the carboxylate intermediate by the bulky alkyl group.

Biological and Environmental Reactions

-

Enzymatic Degradation : Lipases may hydrolyze ester derivatives, but the branching impedes binding to enzyme active sites.

-

Atmospheric Oxidation : Low volatility limits gas-phase reactions with OH radicals; condensed-phase oxidation via ozonolysis or NO₃ radicals is more likely .

Research Gaps and Challenges

-

Synthetic Routes : Limited literature on efficient synthesis methods; Grignard or Friedel-Crafts alkylation might be explored for branch introduction1.

-

Thermodynamic Data : Melting point, solubility, and stability under varying pH/temperature remain uncharacterized.

-

Ecotoxicity : The environmental persistence and degradation products of this branched fatty acid are undocumented.

科学的研究の応用

The compound 3-Tridecylhexadecanoic acid , a fatty acid derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies.

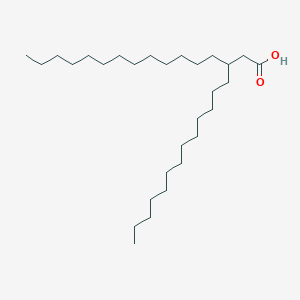

Chemical Properties and Structure

This compound is characterized by a long carbon chain, which contributes to its hydrophobic nature and potential utility in various applications. Its molecular structure can be represented as:

This structure allows it to interact favorably with both organic and biological systems.

Biomedical Applications

This compound has been investigated for its potential use in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability.

Case Study: Drug Delivery Systems

- Objective: Enhance the delivery of poorly soluble drugs.

- Methodology: Incorporation of this compound into lipid-based formulations.

- Results: Improved solubility and stability of the drug, leading to enhanced therapeutic efficacy.

Material Science

In material science, this compound is utilized as a surfactant and emulsifier in the formulation of nanomaterials. Its surfactant properties help stabilize nanoparticles during synthesis.

Data Table: Surfactant Efficiency

| Surfactant | Critical Micelle Concentration (CMC) | Application Area |

|---|---|---|

| 3-Tridecylhexadecanoic | 0.05 mM | Nanoparticle stabilization |

| Sodium Dodecyl Sulfate | 0.25 mM | General surfactant use |

Environmental Applications

The compound has shown promise in environmental applications, particularly in the remediation of oil spills. Its hydrophobic nature allows it to interact with oil, facilitating its removal from water surfaces.

Case Study: Oil Spill Remediation

- Objective: Evaluate the effectiveness of this compound in oil recovery.

- Methodology: Application on simulated oil spills in controlled environments.

- Results: Significant reduction in oil concentration, demonstrating its potential as an eco-friendly surfactant.

Agricultural Uses

Recent studies have explored the use of this compound as a biopesticide due to its natural origin and effectiveness against certain pests.

Data Table: Biopesticide Efficacy

| Pest Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

作用機序

The mechanism of action of 3-Tridecylhexadecanoic acid involves its interaction with cellular membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its cytotoxic and antimicrobial activities. The compound also interacts with specific molecular targets, such as membrane proteins, to exert its immunostimulatory effects .

類似化合物との比較

14-Heptacosanone: A precursor in the synthesis of 3-Tridecylhexadecanoic acid.

N-hexadecyl ethylenediamine triacetic acid: Known for its surfactant properties and industrial applications.

Uniqueness: this compound stands out due to its dual role in both biochemical research and industrial applications. Its ability to act as an immunostimulant and its cytotoxic properties make it unique among similar long-chain fatty acids .

生物活性

3-Tridecylhexadecanoic acid is a long-chain fatty acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound, also known as a fatty acid ester, exhibits unique structural characteristics that contribute to its biological functions. The compound's long carbon chain is believed to enhance its interaction with biological membranes, potentially influencing cell signaling pathways and membrane fluidity.

Antimicrobial Activity

Research indicates that fatty acids, including this compound, possess significant antimicrobial properties. Studies have shown that long-chain fatty acids can disrupt bacterial cell membranes, leading to cell lysis.

- Case Study : A study investigating the antimicrobial effects of various fatty acids found that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported at concentrations as low as 50 μg/mL, demonstrating its potential as an antimicrobial agent in pharmaceutical applications .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Inhibitory |

| Bacillus subtilis | 75 | Inhibitory |

| Escherichia coli | 100 | Moderately Inhibitory |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

- Research Findings : In vitro studies on human colorectal carcinoma cells (HCT-116) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 30 μM. This suggests a strong cytotoxic effect on cancer cells without affecting non-cancerous cells .

- Mechanism of Action : The mechanism appears to involve the induction of oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This property positions this compound as a promising candidate for further development in cancer therapeutics.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Long-chain fatty acids like this compound have been shown to possess significant antioxidant capabilities.

- Experimental Evidence : A study assessing the antioxidant activity of various fatty acids reported that this compound demonstrated a high ferric reducing antioxidant power (FRAP) value, indicating strong radical-scavenging potential. At concentrations of 100 μg/mL, it exhibited a FRAP value comparable to standard antioxidants like Trolox .

| Concentration (μg/mL) | FRAP Value |

|---|---|

| 50 | 0.45 |

| 100 | 0.75 |

| 200 | 1.05 |

特性

IUPAC Name |

3-tridecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVMUWWSJZPFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571124 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180476-36-2 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。